
cobalt(2+);oxalate;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt(2+);oxalate;dihydrate, also known as cobalt(II) oxalate dihydrate, is an inorganic compound with the chemical formula CoC₂O₄·2H₂O. It appears as a gray or pink powder and is odorless. This compound is a coordination polymer where oxalate ligands bridge cobalt centers, each adopting an octahedral coordination geometry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobalt(2+);oxalate;dihydrate can be synthesized by reacting cobalt(II) salts with oxalic acid in an aqueous solution. The reaction typically involves dissolving cobalt nitrate hexahydrate in water to form solution A and dissolving oxalic acid in water to form solution B. These solutions are then mixed and allowed to react in a water bath, resulting in the precipitation of this compound .
Industrial Production Methods
In industrial settings, this compound is often produced as a byproduct of recycling lithium-ion batteries. The cobalt is obtained from the cathode material (LiCoO₂) by leaching with sulfuric acid, followed by precipitation with ammonium oxalate . Another method involves using cobalt-containing waste from chemical cobalt plating processes. The waste solution, containing cobalt(II), is treated with oxalate to precipitate this compound .
Chemical Reactions Analysis
Types of Reactions
Cobalt(2+);oxalate;dihydrate undergoes various chemical reactions, including:
Thermal Decomposition: Upon heating, this compound decomposes to form cobalt oxide (CoO) and carbon dioxide (CO₂).
Oxidation: This compound can be oxidized to form cobalt(III) oxalate complexes.
Coordination Reactions: It can react with ligands such as ammonia to form coordination complexes like [Co(NH₃)₆]²⁺.
Common Reagents and Conditions
Thermal Decomposition: Typically conducted at temperatures around 230°C.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coordination Reactions: Involves ligands like ammonia or ethylenediamine under aqueous conditions.
Major Products
Thermal Decomposition: Produces cobalt oxide (CoO) and carbon dioxide (CO₂).
Oxidation: Forms cobalt(III) oxalate complexes.
Coordination Reactions: Yields various cobalt coordination complexes.
Scientific Research Applications
Cobalt(2+);oxalate;dihydrate has several scientific research applications:
Chemistry: Used in the preparation of cobalt catalysts and cobalt metal powder for powder-metallurgical applications.
Biology: Acts as a stabilizer for hydrogen cyanide and as a temperature indicator.
Medicine: Investigated for its potential use in medical imaging and as a contrast agent.
Industry: Utilized in battery manufacturing, particularly in the recycling of lithium-ion batteries.
Mechanism of Action
The mechanism of action of cobalt(2+);oxalate;dihydrate involves its ability to form coordination complexes with various ligands. This property is exploited in catalysis, where this compound acts as a precursor to active cobalt catalysts. The thermal decomposition of this compound to cobalt oxide is a key step in many industrial processes . The dehydration process involves nucleation and growth mechanisms, with an apparent activation energy of 99.84 kJ·mol⁻¹ .
Comparison with Similar Compounds
Similar Compounds
- Nickel(2+);oxalate;dihydrate
- Iron(2+);oxalate;dihydrate
- Manganese(2+);oxalate;dihydrate
- Copper(2+);oxalate;dihydrate
Uniqueness
Cobalt(2+);oxalate;dihydrate is unique due to its specific coordination geometry and its ability to form stable complexes with a variety of ligands. This makes it particularly useful in catalysis and industrial applications. Additionally, its role in the recycling of lithium-ion batteries highlights its importance in sustainable technologies .
Properties
Molecular Formula |
C2H4CoO6 |
|---|---|
Molecular Weight |
182.98 g/mol |
IUPAC Name |
cobalt(2+);oxalate;dihydrate |
InChI |
InChI=1S/C2H2O4.Co.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2/q;+2;;/p-2 |
InChI Key |
MWHSMSAKVHVSAS-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].O.O.[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



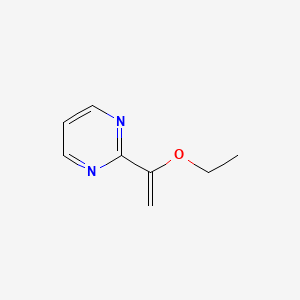
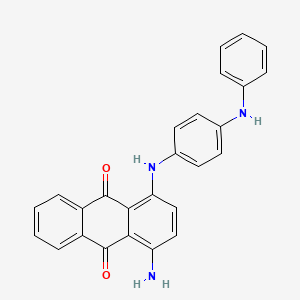

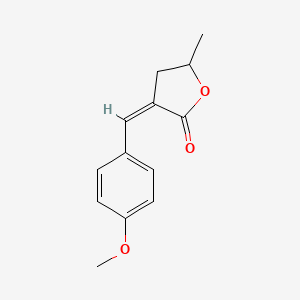
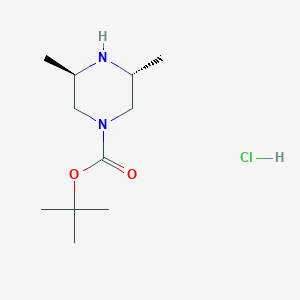
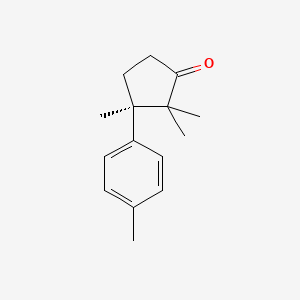
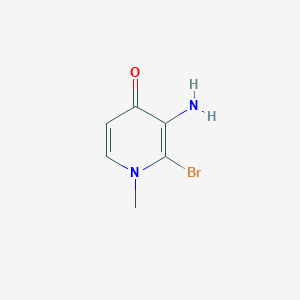


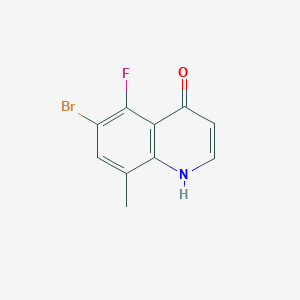

![1-[3-(1-Aminoethyl)azetidin-1-yl]ethan-1-one](/img/structure/B13145442.png)
![4-Bromooxazolo[4,5-c]pyridin-2(3H)-one](/img/structure/B13145449.png)
